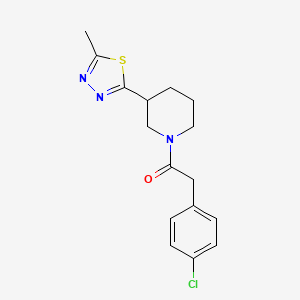

2-(4-Chlorophenyl)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3OS/c1-11-18-19-16(22-11)13-3-2-8-20(10-13)15(21)9-12-4-6-14(17)7-5-12/h4-7,13H,2-3,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYUETOAIMDPON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)C(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-Chlorophenyl)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 303.81 g/mol. The structure features a piperidine ring and a thiadiazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆ClN₃OS |

| Molecular Weight | 303.81 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that compounds containing thiadiazole and piperidine structures exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of the bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. Specifically, it has shown promise against breast cancer cell lines, where it significantly reduced cell viability in a dose-dependent manner .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has been observed to inhibit enzymes involved in critical metabolic pathways in both microbial and cancer cells.

- Cellular Uptake : The presence of the piperidine ring enhances cellular permeability, allowing better uptake into target cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of thiadiazole highlighted the exceptional antimicrobial properties of this compound. The compound was tested against a panel of pathogens, showing an MIC (Minimum Inhibitory Concentration) as low as 5 µg/mL for E. coli and S. aureus, indicating potent antibacterial activity .

Case Study 2: Cancer Cell Line Studies

In vitro tests using MCF-7 breast cancer cell lines revealed that treatment with this compound led to a significant decrease in cell proliferation rates. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment, suggesting that the compound triggers apoptosis via mitochondrial pathways .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antibacterial Activities

The compound has shown promise as an antiviral and antibacterial agent. In vitro studies have indicated that it can inhibit specific enzymes critical for the replication of viruses and the growth of bacteria. For instance, derivatives of thiadiazole compounds have been reported to exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Cancer Research

Recent studies have highlighted the potential of this compound in oncology. It has been evaluated for its efficacy against various cancer cell lines. For example, research on similar piperidine derivatives has demonstrated their ability to inhibit poly(ADP-ribose) polymerase (PARP), a target in cancer therapy . The IC50 values for related compounds suggest moderate to significant efficacy against human breast cancer cells .

Agricultural Science

Pesticidal Properties

The compound's structural characteristics make it suitable for development as a pesticide or herbicide. Thiadiazole derivatives are known for their ability to disrupt metabolic processes in pests, thereby providing an effective means of crop protection. Studies have shown that compounds with similar structures can effectively control agricultural pests while minimizing harm to non-target organisms .

Biological Research

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes or proteins within pathogens or cancer cells. It binds to the active sites of these targets, disrupting essential biological processes . This characteristic makes it a valuable tool for studying enzyme inhibition and protein interactions.

- Antiviral Activity Study : A study demonstrated that derivatives of this compound inhibited viral replication in cell cultures, showcasing its potential as an antiviral agent.

- Cancer Cell Line Testing : In vitro tests on breast cancer cell lines indicated that compounds with similar structures induced apoptosis, suggesting their potential use in cancer therapy .

- Agricultural Application Trials : Field trials revealed that formulations containing thiadiazole derivatives effectively reduced pest populations while maintaining crop yield .

Chemical Reactions Analysis

Hydrolysis

Compounds with ester or amide groups can undergo hydrolysis, breaking these bonds under acidic or basic conditions.

| Reaction | Conditions | Products |

|---|---|---|

| Hydrolysis | Acidic or Basic | Carboxylic Acid and Amine |

Nucleophilic Substitution

The chlorophenyl group can participate in nucleophilic substitution reactions, replacing the chlorine with a nucleophile.

| Reaction | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Nucleophile (e.g., OH−), Solvent | Substituted Phenyl Compound |

Reduction

The carbonyl group in the ethanone moiety can be reduced to an alcohol or alkane under appropriate conditions.

| Reaction | Conditions | Products |

|---|---|---|

| Reduction | Reducing Agent (e.g., LiAlH4), Solvent | Alcohol or Alkane |

Analytical Techniques

To confirm the structure and purity of synthesized compounds, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used.

NMR Spectroscopy

-

1H NMR : Provides information on hydrogen environments.

-

13C NMR : Offers insights into carbon environments.

Mass Spectrometry

-

MS : Helps determine the molecular weight and fragmentation pattern.

Potential Biological Activities

Compounds with thiadiazole and piperidine moieties are known for their diverse biological activities, including antimicrobial and anticancer effects . The mechanism of action typically involves interaction with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Structural Analogues with Thiadiazole-Thiazolidinone Hybrids

Compound 3c : 2-(4-Chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one

- Key Differences: Replaces the piperidinyl-ethanone group with a thiazolidin-4-one ring.

- Bioactivity: Exhibits IC₅₀ = 60.71 µmol/L against MCF-7 breast cancer cells, attributed to the thiadiazole-thiazolidinone synergy in disrupting cellular proliferation .

- SAR Insights: The thiazolidinone ring enhances hydrogen-bonding capacity but reduces lipophilicity compared to the piperidine-containing target compound.

Analogues with Modified Linker Groups

Compound 4: 1-(4-Hydroxyphenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone

- Key Differences : Substitutes the piperidinyl group with a thioether linkage and introduces a hydroxyl group.

- Bioactivity: The hydroxyl group improves aqueous solubility but may reduce membrane permeability. No direct anticancer data reported, though similar thiadiazole-thioether derivatives show moderate antioxidant activity .

Piperidine-Containing Analogues

Compound w3: (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone

- Key Differences: Replaces the thiadiazole-piperidine-ethanone scaffold with a triazole-pyrimidine-piperazine system.

Halogen-Substituted Analogues

Compound 35dd : (4Z)-3-(4-chlorophenyl)-4-[2-(1-naphthyl)-2-oxoethylidene]-3,4-dihydroquinazolin-2(1H)-one

- Key Differences: Incorporates a naphthyl-quinazolinone system instead of thiadiazole-piperidine.

- Bioactivity : The extended aromatic system enhances π-π interactions but may increase molecular weight, affecting bioavailability .

Comparative Data Table

Key Research Findings

- Thiadiazole Role : The 5-methyl-1,3,4-thiadiazole group is critical for bioactivity across analogs, likely due to its electron-deficient nature and ability to engage in π-stacking .

- Piperidine vs.

- Halogen Effects : The 4-chlorophenyl group consistently improves lipophilicity and target affinity, as seen in multiple analogs .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-(4-chlorophenyl)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone to maximize yield?

- Methodological Answer : Synthesis optimization requires careful control of alkylation and cyclization steps. For example, alkylating agents like 2-bromo-1-(4-methoxyphenyl)ethanone (10 mmol) in polar aprotic solvents (e.g., DMF) at 90–100°C under reflux for 3–6 hours can achieve yields >85% . Catalysts like POCl₃ may enhance cyclization efficiency in thiadiazole formation . Monitor reaction progress via TLC and adjust pH during workup (e.g., ammonia solution for precipitation) .

Q. How can structural characterization of this compound be performed to confirm regioselectivity in the thiadiazole ring?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.06–8.01 ppm for substituted phenyl groups) and methyl groups (δ 2.3–3.9 ppm) .

- X-ray crystallography : Resolve bond lengths (e.g., C–S in thiadiazole: ~1.72 Å) and dihedral angles to confirm spatial arrangement .

- Mass spectrometry : Validate molecular ion peaks (e.g., m/z 282 [M+1] for analogous structures) .

Q. What purification strategies are effective for removing byproducts from the final synthetic step?

- Methodological Answer : Use recrystallization with DMSO/water (2:1) or ethanol to isolate the product . For persistent impurities, employ column chromatography with silica gel and gradient elution (hexane/ethyl acetate). Purity can be confirmed via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound’s piperidinyl-thiadiazole moiety?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. solid state). Compare temperature-dependent NMR (e.g., 298 K vs. 323 K) to assess conformational mobility . Cross-validate with DFT calculations to model preferred geometries and overlay with crystallographic data .

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?

- Methodological Answer :

- Variable substituents : Modify the 4-chlorophenyl or 5-methyl-thiadiazole groups to assess electronic/steric effects .

- Biological assays : Use dose-response curves (e.g., IC₅₀) in enzyme inhibition studies, ensuring triplicate replicates to minimize variability.

- Control experiments : Include reference inhibitors and solvent controls to validate specificity .

Q. How can synthetic yields be improved for large-scale production without compromising purity?

- Methodological Answer : Optimize stoichiometry (e.g., 1.2:1 molar ratio of alkylating agent to thiosemicarbazide) and use flow chemistry for continuous processing . Implement in-line FTIR monitoring to track intermediate formation and reduce side reactions .

Q. What are the limitations of current experimental protocols in generalizing results for this compound’s stability under physiological conditions?

- Methodological Answer : Existing studies often neglect hydrolytic degradation in aqueous buffers (e.g., PBS at pH 7.4). Design accelerated stability tests (40°C, 75% RH for 4 weeks) with LC-MS analysis to identify degradation products . For in vivo relevance, simulate enzymatic environments (e.g., liver microsomes) .

Q. How can computational modeling predict the compound’s binding affinity to biological targets like kinase enzymes?

- Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., PDB entries). Validate docking poses with MD simulations (50 ns trajectories) to assess binding stability. Correlate computed binding energies (ΔG) with experimental IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity data across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.